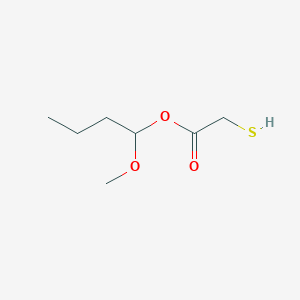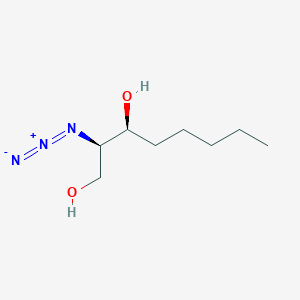
(2R,3S)-2-azidooctane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-azidooctane-1,3-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an azido group and two hydroxyl groups, makes it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-azidooctane-1,3-diol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of (2R,3S)-2-bromo-1,3-octanediol with sodium azide in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-azidooctane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for azido group reduction.
Substitution: Sodium azide (NaN₃) in DMF is used for azidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-2-azidooctane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties and therapeutic potential.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-azidooctane-1,3-diol involves its functional groups interacting with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of the azido group.
(2R,3S)-2,3-Dichlorobutane: Another similar compound with chlorine atoms.
Uniqueness
(2R,3S)-2-azidooctane-1,3-diol is unique due to the presence of the azido group, which imparts distinct reactivity and applications compared to its halogenated counterparts. The azido group allows for bioorthogonal reactions, making it particularly valuable in biological and medicinal chemistry.
Propriétés
Numéro CAS |
168421-24-7 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2R,3S)-2-azidooctane-1,3-diol |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-8(13)7(6-12)10-11-9/h7-8,12-13H,2-6H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
UKEDANHVKNAKDE-SFYZADRCSA-N |
SMILES isomérique |
CCCCC[C@@H]([C@@H](CO)N=[N+]=[N-])O |
SMILES canonique |
CCCCCC(C(CO)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



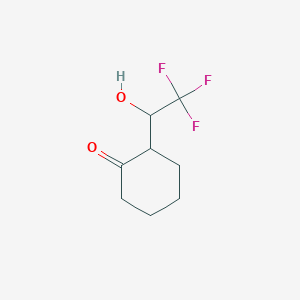
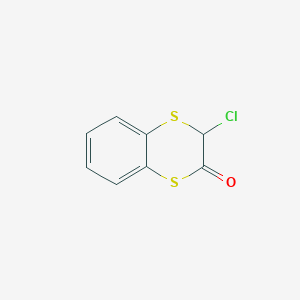
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
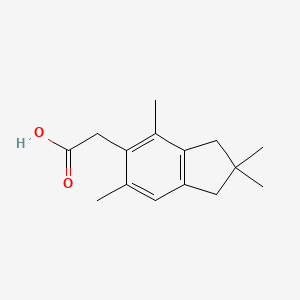
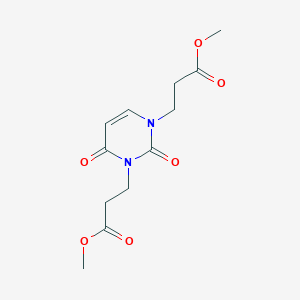
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)


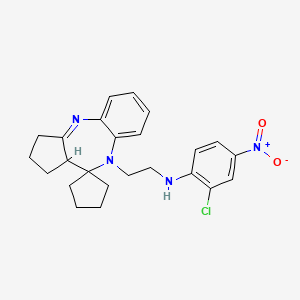
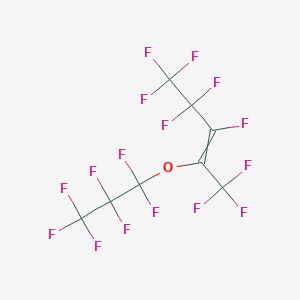
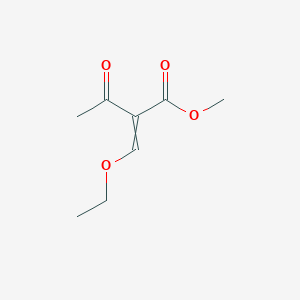
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
